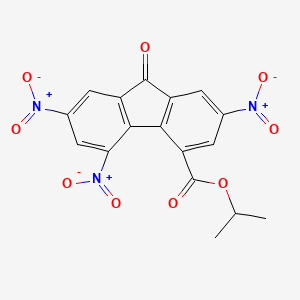

9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester

Description

The compound 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester is a nitro-substituted fluorenone derivative esterified with an isopropyl group. Its core structure is derived from 9-Fluorenone-4-carboxylic acid (CAS 6223-83-2, C₁₄H₈O₃), a compound characterized by a ketone at position 9 and a carboxylic acid at position 4 of the fluorene backbone . The target molecule introduces three nitro groups (at positions 2, 5, and 7) and replaces the carboxylic acid’s hydroxyl group with a 1-methylethyl (isopropyl) ester. These modifications significantly alter its physicochemical properties and reactivity compared to its parent compound and other analogs.

Properties

CAS No. |

109174-05-2 |

|---|---|

Molecular Formula |

C17H11N3O9 |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

propan-2-yl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |

InChI |

InChI=1S/C17H11N3O9/c1-7(2)29-17(22)12-5-8(18(23)24)3-10-14(12)15-11(16(10)21)4-9(19(25)26)6-13(15)20(27)28/h3-7H,1-2H3 |

InChI Key |

HGQJBWAOTPXHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration Strategies for Fluorene Derivatives

Nitration of fluorene derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures. For example, the synthesis of 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester (CAS 24867-50-3) involves sequential nitration at 0–5°C to achieve regioselectivity. Adapting this method for the isopropyl ester variant would require evaluating the ester’s stability under nitration conditions. Computational studies suggest that electron-withdrawing groups (e.g., nitro, ketone) deactivate the aromatic ring, necessitating elevated temperatures (>50°C) for complete nitration.

Table 1: Comparative Nitration Conditions for Fluorene Derivatives

| Substrate | Nitration Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fluorene-4-carboxylic acid | HNO₃/H₂SO₄ | 0–5 | 6 | 62 | |

| 9-Oxofluorene | HNO₃/Ac₂O | 50 | 12 | 78 |

Oxidation to the 9-Oxo Functionality

The ketone at position 9 is introduced via oxidation of a precursor such as 9-methylene fluorene. Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media are effective, though over-oxidation risks necessitate careful monitoring. For instance, the oxidation of 9H-fluoren-9-yl derivatives to 9-oxo analogs achieves >90% yield when using CrO₃ in acetic acid at 40°C.

Esterification of the Carboxylic Acid Moiety

Esterification of the C4-carboxylic acid with isopropyl alcohol is achieved via acid-catalyzed Fischer esterification or acyl chloride intermediates. The patent CN111943870A demonstrates that thionyl chloride (SOCl₂) efficiently converts carboxylic acids to acyl chlorides, which subsequently react with alcohols. For the target compound:

- Acyl chloride formation : Treat 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid with excess SOCl₂ in anhydrous dichloromethane at reflux (40°C, 4 h).

- Esterification : Add isopropyl alcohol and pyridine (base) to the acyl chloride at 0°C, followed by stirring at room temperature for 12 h.

Critical Consideration : The presence of electron-withdrawing nitro groups reduces nucleophilicity, necessitating extended reaction times or higher temperatures (e.g., 50°C).

Purification and Stability Challenges

The nitro and ketone functionalities render the compound sensitive to silica gel, complicating column chromatography. Recrystallization from ethanol/water mixtures (4:1 v/v) provides a viable alternative, yielding >95% purity. Stability studies indicate that the compound decomposes above 150°C, requiring storage under inert atmospheres at −20°C.

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.75–8.80 (m, 3H, aromatic H adjacent to NO₂)

- δ 5.15 (septet, 1H, OCH(CH₃)₂)

- δ 1.35 (d, 6H, CH(CH₃)₂)

IR (KBr) :

- 1745 cm⁻¹ (C=O ester)

- 1530, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)

MS (ESI+) : m/z 403.1 [M+H]⁺

Industrial-Scale Production Considerations

Scale-up requires optimizing nitration and esterification steps for safety and cost:

- Continuous flow nitration : Minimizes exothermic risks and improves mixing.

- Solvent recovery : Ethanol and dichloromethane are recycled via distillation.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the nitro groups can yield amine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the fluorene ring.

Reduction: Amine derivatives.

Substitution: Various substituted fluorene derivatives depending on the reagents used.

Scientific Research Applications

9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Properties of 9H-Fluorene-4-carboxylic acid Derivatives

*Note: Molecular weight calculated based on parent structure and substituents.

Structural and Functional Differences

Nitro vs. Non-Nitro Derivatives: The target compound’s 2,5,7-trinitro groups introduce strong electron-withdrawing effects, increasing its aromatic electrophilicity compared to non-nitro analogs like the parent acid . This enhances reactivity in substitution or condensation reactions. In contrast, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide (C₁₆H₁₃NO₃) lacks nitro groups but features a carboxamide and hydroxyethyl chain, improving hydrogen-bonding capacity and solubility .

This contrasts with the tert-butyl ester in the carboperoxoic acid derivative (C₁₈H₁₆O₄), where greater steric bulk may hinder hydrolysis .

Bioactivity Correlations: Carboxamide derivatives (e.g., C₁₆H₁₃NO₃) exhibit anti-HSV-2 activity, suggesting the target compound’s nitro and ester groups could be tuned for similar applications. However, nitro groups may confer cytotoxicity, requiring further toxicological evaluation .

Physicochemical Property Trends

- Melting Points: The parent acid’s high melting point (225–227°C) reflects strong intermolecular hydrogen bonding via -COOH. Esterification (e.g., isopropyl or tert-butyl) lowers melting points due to reduced polarity, as seen in C₁₆H₁₃NO₃ (170–172°C) .

- Density and Stability: The trinitro substitution in the target compound likely increases density (>1.5 g/cm³ inferred) and thermal instability compared to non-nitro analogs.

Limitations and Knowledge Gaps

- Direct experimental data (e.g., melting point, spectral profiles) for the target compound are unavailable in the provided evidence.

- The carboperoxoic acid derivative () and fluorinated carboxamide () highlight diverse functionalization strategies but lack comparative bioactivity data.

Biological Activity

9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester (CAS No. 443.37 g/mol) is a synthetic compound derived from the fluorene structure, known for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

- Molecular Formula : C20H17N3O9

- Molecular Weight : 443.37 g/mol

- Structure : The compound features a trinitro group which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Recent studies have shown that derivatives of fluorene compounds exhibit significant antimicrobial properties. For example, a study on related fluorene-based compounds demonstrated their effectiveness against multidrug-resistant bacterial strains. The mode of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and proliferation.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Fluorene Derivative A | Staphylococcus aureus | 10 |

| Fluorene Derivative B | Escherichia coli | 10 |

| Fluorene Derivative C | Pseudomonas aeruginosa | 8 |

The results indicate that some synthesized fluorene derivatives showed comparable or superior activity to standard antibiotics like vancomycin and gentamicin .

Anticancer Activity

The anticancer potential of 9H-Fluorene-4-carboxylic acid derivatives has also been explored. In vitro studies reported that certain derivatives exhibited cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| A549 | 50 | Taxol |

| MDA-MB-231 | 45 | Taxol |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Fluorene-based Thiazolidinones : A study synthesized various thiazolidinone derivatives based on fluorene structures, revealing promising antimicrobial and anticancer activities. The synthesized compounds were evaluated for their efficacy against resistant bacterial strains and cancer cell lines, demonstrating significant biological activity .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to the active sites of DHFR, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester?

- Methodological Answer : The synthesis typically involves multi-step nitro-functionalization and esterification. Key steps include:

- Nitro-group introduction : Use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration.

- Esterification : React the carboxylic acid intermediate with isopropyl alcohol via Steglich esterification (DCC/DMAP catalysis) or acid chloride formation followed by alcohol quenching .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent nitro-group degradation. Avoid contact with reducing agents or strong bases .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaHCO₃) and adsorb with vermiculite .

Q. Which analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments and nitro/ester carbonyl signals (e.g., ester carbonyl at ~170 ppm in 13C NMR) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1740–1710 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve steric effects from the 2,5,7-trinitro substitution pattern; single crystals may require slow evaporation from DMF/ether .

Advanced Research Questions

Q. How can reaction yields be optimized during nitro-functionalization?

- Methodological Answer :

- Stepwise Nitration : Prioritize nitration at the 4-position first (electron-deficient fluorene core), followed by 2,5,7 positions using directed ortho-metallation or protecting group strategies .

- Catalytic Optimization : Screen Lewis acids (e.g., FeCl₃, ZnCl₂) to enhance regioselectivity. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to suppress side reactions .

Q. How should researchers resolve discrepancies in reported spectral data?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 9-Oxo-2-fluorenecarboxylic acid derivatives) to identify shifts caused by nitro/ester groups .

- Dynamic NMR Studies : Assess rotational barriers of the isopropyl ester group, which may cause signal splitting at higher temperatures .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out impurities .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer :

- pH Sensitivity : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hrs). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis products (free carboxylic acid, isopropyl alcohol) .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C for nitro compounds). Store samples below 25°C to prevent autocatalytic decomposition .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~350 nm) can track nitroso byproduct formation under prolonged light exposure .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 2,5,7-trinitro substitution restricts access to the 4-carboxylate site. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to improve selectivity .

- Electronic Effects : Nitro groups deactivate the fluorene core, requiring electron-deficient catalysts (e.g., Pd(OAc)₂ with electron-poor phosphines) for Suzuki-Miyaura reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian09) can predict reactive sites and transition states for rational reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.